Acetic acid, (ethoxyimino)-, ethyl ester Acetic acid, (ethoxyimino)-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690563
InChI: InChI=1S/C6H11NO3/c1-3-9-6(8)5-7-10-4-2/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

Acetic acid, (ethoxyimino)-, ethyl ester

CAS No.:

Cat. No.: VC16690563

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (ethoxyimino)-, ethyl ester -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name ethyl 2-ethoxyiminoacetate
Standard InChI InChI=1S/C6H11NO3/c1-3-9-6(8)5-7-10-4-2/h5H,3-4H2,1-2H3
Standard InChI Key OOGIESXDYGABFG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=NOCC

Introduction

Chemical Identity and Structural Characteristics

Ethyl ethoxyiminoacetate belongs to the class of imino esters, characterized by an ethoxyimino group (-N=O-C2H5) attached to an acetic acid ethyl ester moiety. Its molecular formula is C6H11NO3, with a molar mass of 145.16 g/mol . The compound’s structure combines reactivity from both the imino and ester functional groups, enabling participation in nucleophilic and electrophilic reactions.

Structural Representation

The compound’s structure can be represented as:
CH3C(=NOCH2CH3)COOCH2CH3\text{CH}_3\text{C}(=\text{NOCH}_2\text{CH}_3)\text{COOCH}_2\text{CH}_3
Key features include:

  • Ethoxyimino group: A nitrogen-oxygen double bond conjugated with an ethoxy substituent.

  • Ester group: An ethyl ester moiety facilitating hydrolysis and transesterification reactions.

Physical and Chemical Properties

Data from experimental studies and industrial databases reveal the following properties :

PropertyValue
Density (20°C)1.08 g/cm³
Boiling Point151°C
Flash Point45°C
Refractive Index (n20/D)1.426
pKa (Predicted)3.21 ± 0.70
Storage Conditions-20°C (recommended)

The compound’s low boiling point and moderate density suggest volatility, necessitating careful handling. Its predicted pKa indicates weak acidity, likely from the imino group.

Applications in Organic Synthesis

Ethyl ethoxyiminoacetate serves as a versatile intermediate in pharmaceuticals and agrochemicals:

Building Block for Heterocycles

The imino group participates in cyclization reactions to form nitrogen-containing heterocycles. For example, reacting with hydrazines yields pyrazole derivatives, which are prevalent in drug discovery .

Protecting Group in Peptide Synthesis

The ethoxyimino moiety can temporarily protect amine groups during solid-phase peptide synthesis, preventing unwanted side reactions. Subsequent hydrolysis under mild acidic conditions regenerates the free amine .

Hazard CategoryRisk CodePrecautions
Acute Toxicity (Oral)R22Harmful if swallowed
Environmental HazardWGK 3Moderately hazardous to aquatic life

Recommended safety measures:

  • Use personal protective equipment (gloves, goggles).

  • Store in a cool, well-ventilated area away from ignition sources.

Research Gaps and Future Directions

Despite its utility, limited public data exist on:

  • Kinetic Studies: Reaction rates with nucleophiles under varying conditions.

  • Biological Activity: Potential antimicrobial or enzymatic inhibition properties.

  • Industrial Scale-Up: Optimized protocols for high-yield production.

Future research should prioritize these areas to expand the compound’s applicability.

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